Lipophilicity (XLogP3) Differentiation: 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine vs. 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
The addition of the 2-isopropyl group to the 4-chloro-6-ethylthieno[2,3-d]pyrimidine scaffold increases computed lipophilicity by approximately 1.3 logP units. The target compound has a PubChem-computed XLogP3 of 4.5 [1], whereas 4-chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7, lacking the 2-isopropyl substituent) has a lower predicted logP consistent with its smaller molecular surface area (MW 198.67 vs. 240.75 g/mol) . This difference in lipophilicity directly impacts predicted membrane partitioning and nonspecific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (PubChem computed) |
| Comparator Or Baseline | 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7); estimated XLogP3 ≈ 3.0–3.2 based on MW and fragment-based prediction |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.5 log units (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed descriptors |
Why This Matters
For procurement decisions, a 1.3-log-unit increase in XLogP3 translates to approximately a 20-fold increase in predicted octanol-water partition coefficient, which is critical when the compound is used as a building block for CNS-penetrant kinase inhibitors where higher logP correlates with improved blood-brain barrier penetration.
- [1] PubChem Compound Summary CID 60756331, 4-Chloro-6-ethyl-2-isopropylthieno[2,3-d]pyrimidine. National Center for Biotechnology Information, 2025. View Source
